![molecular formula C16H14N2O5S2 B5917520 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole](/img/structure/B5917520.png)
6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzoxazole derivative that has a nitrobenzylthio group and an ethylsulfonyl group attached to it.
Mécanisme D'action
The mechanism of action of 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and bacteria. It may also work by inducing apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole in lab experiments is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize and has been shown to have a high yield. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for research on 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole. One potential direction is to further investigate its potential as a photosensitizer in photodynamic therapy. Another direction is to study its potential as an antimicrobial agent in the treatment of bacterial infections. Additionally, further research could be done to understand its mechanism of action and optimize its use in various applications.
In conclusion, this compound is a compound with significant potential for use in scientific research. Its synthesis method has been optimized to obtain high yields, and it has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. While its mechanism of action is not fully understood, there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 6-(ethylsulfonyl)-2-[(4-nitrobenzyl)thio]-1,3-benzoxazole involves the reaction of 2-amino-5-nitrothiazole with 4-chlorobenzaldehyde in the presence of sodium hydride. The resulting compound is then reacted with ethylsulfonyl chloride to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.
Applications De Recherche Scientifique
This compound has a wide range of potential applications in scientific research. It has been studied for its antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
IUPAC Name |
6-ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S2/c1-2-25(21,22)13-7-8-14-15(9-13)23-16(17-14)24-10-11-3-5-12(6-4-11)18(19)20/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCISUEYBCINTPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)N=C(O2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)

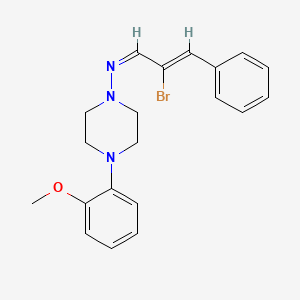
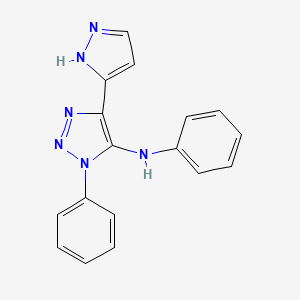
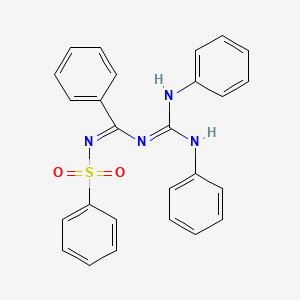
![N-{[(3,4-dimethylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}benzenesulfonamide](/img/structure/B5917489.png)
![3-allyl-2-[(5-ethyl-1,3,4-thiadiazol-2-yl)imino]-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B5917494.png)
![8-{[benzyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B5917499.png)

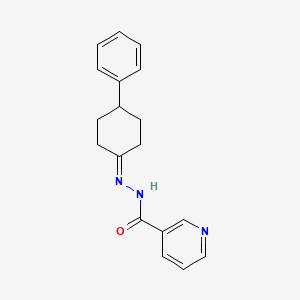
![N~1~,N~1~-dimethyl-N~4~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5917537.png)
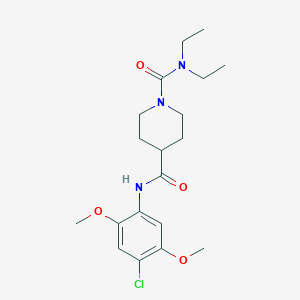
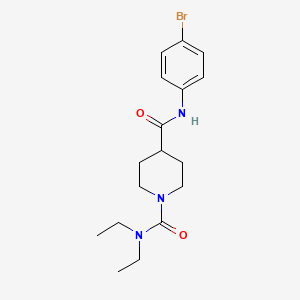
![3-{2-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5917543.png)